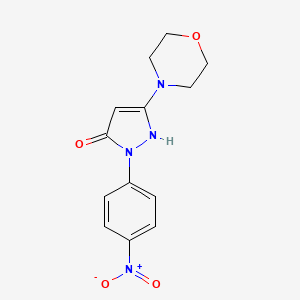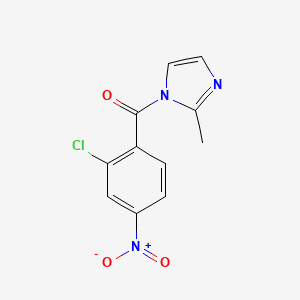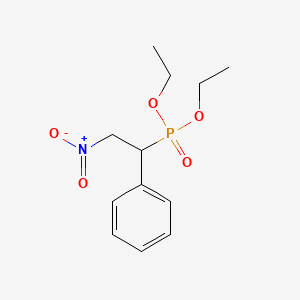
5-(4-morpholinyl)-2-(4-nitrophenyl)-4H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Morpholino-1-(4-nitrophenyl)-1H-pyrazol-5-ol is a chemical compound with the molecular formula C15H17N3O4 It is known for its unique structure, which includes a morpholine ring, a nitrophenyl group, and a pyrazol-5-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholino-1-(4-nitrophenyl)-1H-pyrazol-5-ol typically involves the reaction of morpholine with 4-nitrophenylhydrazine and an appropriate pyrazolone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Morpholino-1-(4-nitrophenyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazol-5-ol derivatives.
Scientific Research Applications
3-Morpholino-1-(4-nitrophenyl)-1H-pyrazol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Morpholino-1-(4-nitrophenyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which may lead to various biological effects. The nitrophenyl group is particularly important for its binding affinity and specificity. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one: Similar in structure but differs in the presence of a dihydropyridinone ring.
4-Morpholino-1-(4-nitrophenyl)-1H-pyrazol-3-ol: Similar in structure but differs in the position of the hydroxyl group on the pyrazole ring.
Uniqueness
3-Morpholino-1-(4-nitrophenyl)-1H-pyrazol-5-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H14N4O4 |
|---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
5-morpholin-4-yl-2-(4-nitrophenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C13H14N4O4/c18-13-9-12(15-5-7-21-8-6-15)14-16(13)10-1-3-11(4-2-10)17(19)20/h1-4,9,14H,5-8H2 |
InChI Key |
CWYXGASANJRDJA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=O)N(N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-4-methyl-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11532137.png)


![4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-iodobenzoate](/img/structure/B11532157.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11532160.png)
![N-[(E)-1H-indol-3-ylmethylidene]-2,5-dimethylaniline](/img/structure/B11532199.png)
methanone](/img/structure/B11532205.png)

![2-[(2,6-Difluorobenzyl)sulfanyl]-6-ethoxy-1,3-benzothiazole](/img/structure/B11532214.png)
![4-[(E)-{2-[(2-chlorophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B11532215.png)
![2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(E)-[2-(heptyloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11532217.png)
![N-[(E)-(2,6-dichlorophenyl)methylidene]-4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)aniline](/img/structure/B11532219.png)
![5-[(5-Bromo-2-hydroxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11532222.png)
acetyl]hydrazono}butanamide](/img/structure/B11532224.png)
